molecular formula C11H11ClN2O2 B2960624 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride CAS No. 127606-98-8

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B2960624
CAS No.: 127606-98-8
M. Wt: 238.67
InChI Key: YELMHLRRTGOKSN-UHFFFAOYSA-N
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Description

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a bicyclic compound featuring a tetrahydroisoquinoline core substituted with a cyano group at the 7-position and a carboxylic acid at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₀ClN₂O₂, with a molecular weight of 252.67 g/mol. The cyano group imparts significant electron-withdrawing effects, influencing reactivity, solubility, and biological interactions. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10(11(14)15)13-6-9(8)3-7;/h1-3,10,13H,4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOULPYIJZYSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)C#N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Biltz synthesis, which involves the cyclization of a suitable precursor followed by cyano group introduction. Reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The production process involves the use of reactors and purification systems to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: The compound has been studied for its biological activity, particularly in the context of enzyme inhibition and receptor binding. It is used in research to understand the mechanisms of biological processes.

Medicine: 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is investigated for its potential therapeutic applications, including its use as an inhibitor of certain enzymes and receptors involved in disease pathways.

Industry: In the chemical industry, the compound is utilized in the development of new materials and chemical processes. It is also used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key analogs and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
7-Cyano-THIQ-3-COOH·HCl (Target) -CN (7) C₁₁H₁₀ClN₂O₂ 252.67 High lipophilicity due to -CN; strong electron-withdrawing effects
7-Fluoro-THIQ-3-COOH·HCl -F (7) C₁₀H₁₀ClFNO₂ 241.65 Enhanced metabolic stability; moderate lipophilicity
7-Nitro-THIQ-3-COOH·HCl -NO₂ (7) C₁₀H₁₀ClN₂O₄ 258.65 High reactivity; potential mutagenicity
7-Chloro-THIQ-3-COOH·HCl -Cl (7) C₁₀H₁₀Cl₂NO₂ 248.11 Increased halogen-bonding capacity; improved solubility
6,7-Dimethoxy-THIQ-3-COOH·HCl (Moexipril E) -OCH₃ (6,7) C₁₂H₁₆ClNO₄ 283.71 Enhanced solubility due to polar -OCH₃; lower logP
Quinapril (Pharmaceutical Analog) -COOR, -NH₂ (P1/P2') C₂₅H₃₂N₂O₅ 438.53 ACE inhibitor; high C-domain selectivity via hydrophobic interactions

Notes:

  • Lipophilicity: The cyano substituent in the target compound confers higher lipophilicity (logP ~1.5–2.0) compared to methoxy (-OCH₃, logP ~0.5) or hydroxyl (-OH, logP ~-0.5) analogs. This property enhances membrane permeability but may reduce aqueous solubility .
  • Electron Effects : The -CN group’s electron-withdrawing nature stabilizes the carboxylic acid moiety (pKa ~2.5–3.0), contrasting with electron-donating groups like -OCH₃ (pKa ~4.0–4.5) .

Pharmacokinetic Considerations

  • Solubility: Hydrochloride salts improve solubility (e.g., 7-cyano-THIQ: ~10 mg/mL in water) compared to free bases. Methoxy derivatives (e.g., 6,7-dimethoxy-THIQ) show higher solubility (~50 mg/mL) due to polar groups .
  • Metabolism: Cyano groups are metabolically stable compared to nitro or ester groups, which undergo reduction or hydrolysis. This stability may prolong the half-life of the target compound .

Biological Activity

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride (CAS Number: 127606-98-8) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

  • Molecular Formula : C₁₁H₁₀N₂O₂·HCl
  • Molecular Weight : 238.67 g/mol
  • IUPAC Name : 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Biological Activity Overview

The biological activity of 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride has been studied in various contexts:

  • Anticancer Properties :
    • Research indicates that THIQ derivatives can inhibit the Bcl-2 protein, a key player in cancer cell survival. A study showed that certain analogs exhibited binding affinities to Bcl-2 and Mcl-1 proteins and induced apoptosis in cancer cells through caspase activation .
    • The compound's ability to modulate apoptotic pathways positions it as a candidate for anticancer therapy.
  • Cystic Fibrosis Treatment :
    • A series of THIQ analogs have been identified that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This suggests potential therapeutic applications in cystic fibrosis management .
  • Neuroprotective Effects :
    • Isoquinoline alkaloids are known for their neuroprotective properties. THIQ compounds have shown promise against neurodegenerative disorders due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Structure-Activity Relationship (SAR)

The biological potency of 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is influenced by its structural characteristics. Key findings from SAR studies include:

Structural Feature Effect on Activity
Presence of cyano groupEnhances binding affinity to target proteins
Carboxylic acid moietyEssential for biological activity and solubility
Tetrahydroisoquinoline coreProvides a scaffold for diverse modifications leading to varied biological effects

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study demonstrated that derivatives of THIQ could induce apoptosis in Jurkat cells (a model for T-cell leukemia). The active compound showed significant caspase-3 activation in a dose-dependent manner .
  • Chloride Transport Assays :
    • In cellular assays designed to evaluate chloride transport efficacy in cystic fibrosis models, several THIQ derivatives improved chloride ion flow significantly compared to controls . The most potent compounds had EC50 values below 10 nM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?

  • Methodology : Start with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a precursor. Introduce the cyano group at position 7 via electrophilic substitution or palladium-catalyzed cyanation. Protect the carboxylic acid group during synthesis using tert-butyl esters to avoid side reactions. Finalize with HCl salt formation in anhydrous ethanol .
  • Key Considerations : Monitor reaction intermediates via TLC or HPLC. Optimize pH during salt formation to avoid decomposition.

Q. How to characterize the compound’s purity and structural integrity?

  • Analytical Workflow :

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .
  • NMR : Confirm stereochemistry via 1H^1H-NMR coupling constants (e.g., axial protons at δ 3.0–4.5 ppm) and 13C^{13}C-NMR for cyano group detection (~115 ppm) .
  • HRMS : Validate molecular ion [M+H]+^+ with <2 ppm mass error .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol (5–10 mg/mL). For stability, avoid prolonged exposure to light or basic conditions (pH >8) to prevent hydrolysis of the cyano group .
  • Storage : Store at –20°C under inert gas (argon) to minimize degradation .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments from NMR data?

  • Challenge : Overlapping signals in 1H^1H-NMR may obscure axial vs. equatorial proton assignments.
  • Solution :

  • Perform NOESY experiments to identify spatial proximity of protons (e.g., H-3 and H-4).
  • Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts for validation .
    • Example : In a related tetrahydroisoquinoline derivative, NOESY cross-peaks between H-3 and H-4 confirmed the cis configuration .

Q. What strategies mitigate side reactions during cyano group introduction?

  • Issue : Uncontrolled nitrile formation may lead to byproducts like isoquinoline ring oxidation.
  • Optimization :

  • Use a Pd(OAc)2_2/Xantphos catalyst system for regioselective cyanation at position 6.
  • Control temperature (<60°C) and reaction time (<12 hr) to prevent over-cyanation .
    • Validation : Monitor reaction progress via LC-MS for intermediate [M–Cl]+^+ detection .

Q. How to design stability-indicating assays for degradation products?

  • Degradation Pathways : Hydrolysis of the cyano group to carboxylic acid under acidic conditions is a major pathway.
  • Assay Design :

  • Forced Degradation : Expose the compound to 0.1M HCl (24 hr, 40°C) and analyze via HPLC-PDA.
  • Quantification : Use a calibration curve for the hydrolyzed product (7-carboxy derivative) with LOD <0.1% .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approach :

  • Perform molecular docking (AutoDock Vina) using the tetrahydroisoquinoline scaffold as a rigid core.
  • Validate with MD simulations (GROMACS) to assess binding stability to enzymes like monoamine oxidases .
    • Data Interpretation : Prioritize binding poses with hydrogen bonds between the cyano group and active-site residues (e.g., Tyr435 in MAO-B) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Hazards : Irritant (skin/eyes); avoid inhalation of fine powder.
  • PPE : Use nitrile gloves, safety goggles, and fume hood for weighing.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

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